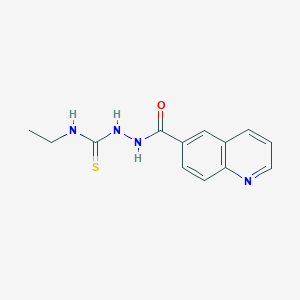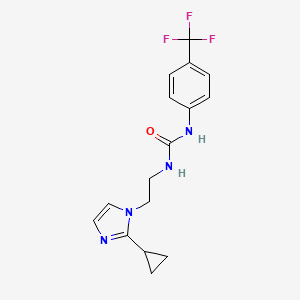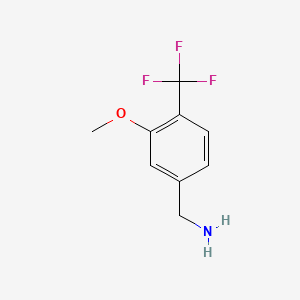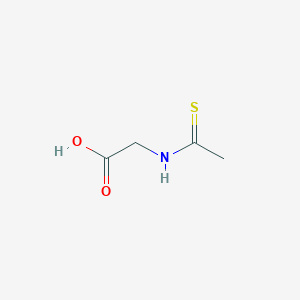![molecular formula C8H8I2O2 B2545507 [4-(羟甲基)-2,5-二碘苯基]甲醇 CAS No. 915706-87-5](/img/structure/B2545507.png)
[4-(羟甲基)-2,5-二碘苯基]甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Hydroxymethyl)-2,5-diiodophenyl]methanol: is an organic compound characterized by the presence of hydroxymethyl and diiodophenyl groups
科学研究应用
Chemistry: In chemistry, [4-(Hydroxymethyl)-2,5-diiodophenyl]methanol is used as a precursor for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a radiolabeled tracer due to the presence of iodine atoms. It can be used in imaging studies to track the distribution and metabolism of compounds in biological systems.
Medicine: In medicine, [4-(Hydroxymethyl)-2,5-diiodophenyl]methanol is explored for its potential therapeutic applications. The iodine atoms in the compound can be used for targeted radiotherapy, where the compound selectively accumulates in certain tissues and delivers localized radiation.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable for the production of high-performance polymers and other advanced materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Hydroxymethyl)-2,5-diiodophenyl]methanol typically involves the iodination of a phenolic precursor followed by hydroxymethylation. The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atoms into the phenolic ring. Subsequent hydroxymethylation can be achieved using formaldehyde under basic conditions.
Industrial Production Methods: Industrial production methods for [4-(Hydroxymethyl)-2,5-diiodophenyl]methanol may involve large-scale iodination and hydroxymethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions:
Oxidation: [4-(Hydroxymethyl)-2,5-diiodophenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the iodine atoms, yielding a less substituted phenolic derivative.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of 4-(formyl)-2,5-diiodophenylmethanol or 4-(carboxyl)-2,5-diiodophenylmethanol.
Reduction: Formation of 4-(hydroxymethyl)phenol.
Substitution: Formation of various substituted phenolic derivatives depending on the nucleophile used.
作用机制
The mechanism of action of [4-(Hydroxymethyl)-2,5-diiodophenyl]methanol involves its interaction with molecular targets through its hydroxymethyl and diiodophenyl groups. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding and other interactions. These interactions can influence the compound’s distribution, metabolism, and biological activity.
相似化合物的比较
4-Hydroxy-2-quinolones: These compounds share a similar phenolic structure but differ in the presence of a quinolone ring.
Hydroxymethylated Compounds: Compounds with hydroxymethyl groups, such as hydroxymethylated phenols, have similar chemical properties but lack the iodine atoms.
Uniqueness: The presence of both hydroxymethyl and diiodophenyl groups in [4-(Hydroxymethyl)-2,5-diiodophenyl]methanol makes it unique compared to other similar compounds. The iodine atoms provide additional reactivity and potential for radiolabeling, which is not present in compounds without iodine.
属性
IUPAC Name |
[4-(hydroxymethyl)-2,5-diiodophenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8I2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2,11-12H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUXZDFEDICPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)CO)I)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8I2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915706-87-5 |
Source


|
| Record name | [4-(hydroxymethyl)-2,5-diiodophenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2545426.png)
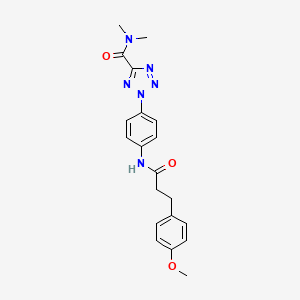
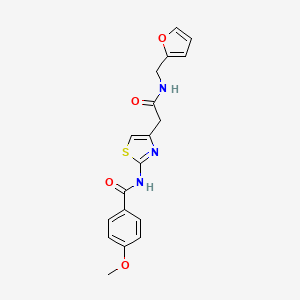
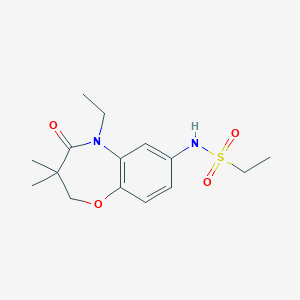
![1-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2545431.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2545433.png)

![2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2545438.png)
![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)butanamide](/img/structure/B2545440.png)
![Ethanone, 1-[2-(difluoromethoxy)-5-fluorophenyl]-](/img/structure/B2545441.png)
